3-Methoxybenzyl isothiocyanate
Overview
Description
3-Methoxybenzyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS. It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
3-Methoxybenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound can modulate the activity of phase II detoxification enzymes, such as glutathione S-transferases, which are crucial for the conjugation and elimination of toxic substances . These interactions highlight the compound’s potential in modulating biochemical pathways related to detoxification and metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating cell signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and the activation of pro-apoptotic proteins . Furthermore, this compound can influence gene expression by modulating transcription factors such as Nrf2, which regulates the expression of antioxidant response elements . These effects contribute to the compound’s potential as a chemopreventive agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways . For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, the compound can activate the Nrf2 pathway by modifying cysteine residues on Keap1, leading to the release and activation of Nrf2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exert chemopreventive effects by inducing phase II detoxification enzymes and inhibiting tumor growth . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This metabolic pathway is crucial for the detoxification and elimination of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is critical for its activity, as it allows this compound to interact with specific biomolecules and modulate cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-methoxybenzylamine with thiophosgene. The reaction typically occurs under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-methoxybenzylamine and carbon dioxide.
Reduction: Reduction of the isothiocyanate group can lead to the formation of thioformamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines and alcohols are commonly used under mild conditions.
Hydrolysis: Typically occurs in aqueous environments.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products:
Thioureas: Formed from nucleophilic substitution with amines.
Carbamates: Formed from nucleophilic substitution with alcohols.
Thioformamides: Formed from reduction reactions.
Scientific Research Applications
3-Methoxybenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in chemoprotection and as a potential therapeutic agent.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism by which 3-methoxybenzyl isothiocyanate exerts its effects involves several pathways:
Electrophilic Attack: The central carbon in the isothiocyanate group is electrophilic, allowing it to react with nucleophiles such as thiols and amines.
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, the compound can induce the expression of cytoprotective proteins.
Inhibition of Proinflammatory Responses: It can inhibit the NFκB pathway, reducing inflammation.
Induction of Apoptosis: The compound can induce cell cycle arrest and apoptosis in cancer cells
Comparison with Similar Compounds
3-Methoxybenzyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its presence in mustard oil and its pungent flavor.
Phenethyl Isothiocyanate: Studied for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables and known for its chemoprotective effects.
Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group on the benzyl ring. This structural feature can influence its reactivity and biological activity, distinguishing it from other isothiocyanates .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-10-7-12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSDJJXWAVRNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226235 | |
Record name | 3-Methoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75272-77-4 | |
Record name | 3-Methoxybenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxybenzyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-METHOXYBENZYLISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J711Q1ZGCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 3-methoxybenzyl isothiocyanate and what makes it interesting for pest control?
A: this compound (3-MBI) is a natural product derived from glucolimnanthin, a glucosinolate found in Meadowfoam ( Limnanthes alba) seed meal. [, , ] This compound exhibits significant toxicity towards various agricultural pests, including the nematode Meloidogyne hapla, and the plant pathogens Pythium irregulare and Verticillium dahliae. [] Its natural origin makes it an attractive candidate for developing biopesticides, offering a potentially safer and more environmentally friendly alternative to synthetic pesticides.
Q2: How does this compound affect different pest species?
A: Research indicates that susceptibility to 3-MBI varies among pest species. For example, Meloidogyne hapla is highly sensitive to 3-MBI, while Pythium irregulare and Verticillium dahliae are less so. [] Additionally, fall armyworm larvae (Spodoptera frugiperda) are highly sensitive to 3-MBI, with the compound causing significant mortality and growth retardation. In contrast, European corn borer larvae (Ostrinia nubilalis) exhibit lower sensitivity. [] These differences highlight the importance of targeted research to optimize 3-MBI-based biopesticides for specific pest species.
Q3: Does the form of glucolimnanthin in meadowfoam seed meal impact its effectiveness?
A: Yes, the conversion of glucolimnanthin into its degradation products significantly influences its biopesticidal activity. While glucolimnanthin itself exhibits minimal toxicity, its enzymatic degradation product, 3-MBI, demonstrates potent activity against various soilborne pathogens. [] Studies show that activating meadowfoam seed meal with myrosinase-active meadowfoam seeds leads to the rapid formation of 3-MBI and other bioactive compounds, enhancing its pesticidal efficacy. [, ]
Q4: Besides its pesticidal effect, does this compound have other potential applications?
A: Emerging research suggests that 3-MBI may offer photoprotective benefits against UVB-induced damage in human skin. [] Studies using human skin equivalents have shown that 3-MBI can reduce UVB-induced DNA damage, inhibit matrix metalloproteinase expression (implicated in photoaging), and mitigate UVB-induced proliferation. [] These findings indicate potential applications in dermatological products, but further research is needed to explore this avenue.
Q5: Are there challenges associated with developing this compound into a commercial biopesticide?
A5: While 3-MBI shows promise as a biopesticide, several challenges need to be addressed:
- Phytotoxicity: Meadowfoam seed meal, particularly when activated to release 3-MBI, can be phytotoxic to certain crops. [] Further research is needed to identify application strategies and formulations that minimize risks to non-target plants.
- Formulation stability: The stability and release kinetics of 3-MBI in different formulations require optimization to ensure efficacy under field conditions. []
- Cost-effectiveness: Developing efficient and scalable production processes for 3-MBI is crucial for commercial viability. []
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